2-Amino-1-cyclobutylpent-4-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-cyclobutylpent-4-yn-1-one is a chemical compound with the molecular formula C9H13NO It is characterized by a cyclobutyl ring attached to a pent-4-yn-1-one backbone, with an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclobutylpent-4-yn-1-one typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pent-4-yn-1-one Backbone:
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclobutylpent-4-yn-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used in substitution reactions.
Major Products
The major products formed from these reactions include oxides, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-cyclobutylpent-4-yn-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclobutylpent-4-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-cyclobutylpent-4-en-1-one: Similar structure but with a double bond in the pentyl chain.
2-Amino-1-cyclobutylpent-4-yn-2-ol: Similar structure but with a hydroxyl group at the second position.
Uniqueness
2-Amino-1-cyclobutylpent-4-yn-1-one is unique due to its specific combination of a cyclobutyl ring and a pent-4-yn-1-one backbone with an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-amino-1-cyclobutylpent-4-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-4-8(10)9(11)7-5-3-6-7/h1,7-8H,3-6,10H2 |
InChI Key |
MNUJZXKPMVDOIT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(=O)C1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.